(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 31202-69-4
VCID: VC21537276
InChI: InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Molecular Formula: C11H22N2O4
Molecular Weight: 246,3 g/mole

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

CAS No.: 31202-69-4

VCID: VC21537276

Molecular Formula: C11H22N2O4

Molecular Weight: 246,3 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid - 31202-69-4

Description

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, also known as N-epsilon-Boc-D-lysine, is a derivative of the amino acid lysine. It is widely used in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group, which stabilizes the amino functionality during chemical reactions . This compound has a molecular formula of C₁₁H₂₂N₂O₄ and a molecular weight of approximately 246.3 g/mol .

Peptide Synthesis

This compound is a crucial building block in peptide synthesis. The Boc group protects the amino functionality, allowing for selective modifications during coupling reactions. It facilitates the synthesis of longer peptide chains by enabling peptide bond formation .

Biochemical Studies

It is used in biochemical research to study protein structure and function, particularly in understanding enzyme mechanisms and interactions involving serine proteases.

Drug Development

The compound is instrumental in designing peptide-based therapeutic agents. Its ability to facilitate peptide bond formation and interact with biological targets makes it valuable in medicinal chemistry.

Mechanism of Action

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid acts as a substrate for serine proteases involved in coagulation and fibrinolysis. The interaction with these enzymes can lead to changes in their enzymatic activity, affecting biochemical pathways related to these processes.

Peptide Synthesis Efficiency

A study demonstrated that using this compound significantly improved dipeptide synthesis efficiency. Specific coupling reagents allowed for high yields within short reaction times, showcasing its utility in rapid peptide formation.

Coupling ReagentYield (%)Reaction Time (min)
N,N'-diethylene-N,N'-2-chloroethyl thiophosphoramide8515
Standard EDC/HOBt6030

Enzymatic Activity Modulation

Research indicated that this compound influences serine protease activity, affecting coagulation pathways. This modulation was assessed through kinetic studies that revealed changes in enzyme activity upon interaction with the compound.

Storage and Handling

  • Storage Conditions: Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C .

  • Safety Precautions: Warning; Precautionary Statements: P261-P305+P351+P338 .

CAS No. 31202-69-4
Product Name (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
Molecular Formula C11H22N2O4
Molecular Weight 246,3 g/mole
IUPAC Name (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Standard InChIKey VVQIIIAZJXTLRE-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])[NH3+]
Synonyms H-D-Lys(Boc)-OH;31202-69-4;(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoicacid;N-epsilon-Boc-D-lysine;AmbotzHAA6310;AC1Q1NF7;SCHEMBL3603914;CTK8B8171;MolPort-008-268-049;n6-(tert-butoxycarbonyl)-d-lysine;ZINC2555030;ANW-59536;AM81961;AJ-39677;AK-49670;AB0020103;TC-148281;FT-0647974;FT-0689471;V0863;K-7396;Q-101585
PubChem Compound 7018774
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator